Cas no 503045-59-8 (6-Chloro-3-iodo-1H-indazole)
6-Chloro-3-iodo-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-iodo-1H-indazole
- 6-CHLORO-3-IODO (1H)INDAZOLE
- 6-chloro-3-iodo-2H-indazole
- 6-chloranyl-3-iodanyl-2H-indazole
- 6-CHLORO-3-IODO-INDAZOLE
- EN300-760927
- AKOS016010547
- DB-071162
- AB42681
- MFCD07781533
- SCHEMBL1553907
- FKKMHPZZZRHKOE-UHFFFAOYSA-N
- 503045-59-8
- CS-0062452
- AS-42982
- DTXSID90620872
- 6-chloro-3-iodoindazole
- J-518548
-
- MDL: MFCD07781533
- Inchi: 1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
- InChI Key: FKKMHPZZZRHKOE-UHFFFAOYSA-N
- SMILES: IC1=C2C=CC(=CC2=NN1)Cl
Computed Properties
- Exact Mass: 277.91100
- Monoisotopic Mass: 277.91077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 2.82090
6-Chloro-3-iodo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125390-1g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 1g |
$308 | 2021-08-05 | |
| Chemenu | CM125390-5g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 5g |
$661 | 2021-08-05 | |
| Chemenu | CM125390-10g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 10g |
$884 | 2021-08-05 | |
| Chemenu | CM125390-25g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 25g |
$1595 | 2021-08-05 | |
| Chemenu | CM125390-5g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 5g |
$726 | 2024-07-16 | |
| abcr | AB480960-500 mg |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 500mg |
€269.40 | 2023-06-15 | ||
| abcr | AB480960-1 g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 1g |
€356.90 | 2023-06-15 | ||
| abcr | AB480960-5 g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 5g |
€1148.70 | 2023-06-15 | ||
| Alichem | A269002037-5g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 5g |
$984.90 | 2023-09-01 | |
| Alichem | A269002037-10g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 10g |
$1380.20 | 2023-09-01 |
6-Chloro-3-iodo-1H-indazole Suppliers
6-Chloro-3-iodo-1H-indazole Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-Chloro-3-iodo-1H-indazole
6-Chloro-3-Iodo-1H-Indazole: A Comprehensive Overview
The compound with CAS No 503045-59-8, commonly referred to as 6-Chloro-3-Iodo-1H-indazole, is a highly specialized organic molecule belonging to the indazole family. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. The indazole core of this molecule, combined with the substituents at positions 6 (chlorine) and 3 (iodine), imparts distinctive electronic and structural characteristics that make it a valuable compound for research and development.
6-Chloro-3-Iodo-1H-indazole has been extensively studied for its role in drug discovery, particularly in the design of bioactive molecules. Recent advancements in medicinal chemistry have highlighted its potential as a scaffold for developing novel therapeutic agents. The presence of halogen substituents (chlorine and iodine) enhances the molecule's ability to interact with biological targets, making it a promising candidate for targeting specific proteins or enzymes associated with diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmacological applications, 6-Chloro-3-Iodo-1H-indazole has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron-deficient heterocycle, which is advantageous in designing materials with specific optoelectronic properties.
The synthesis of 6-Chloro-3-Iodo-1H-indazole involves a series of carefully controlled reactions that ensure the precise placement of substituents on the indazole ring. Recent studies have focused on optimizing synthetic routes to improve yield and purity, leveraging modern methodologies such as microwave-assisted synthesis and catalytic processes. These advancements have made the compound more accessible for large-scale production and further research.
From a structural standpoint, 6-Chloro-3-Iodo-1H-indazole exhibits interesting conformational flexibility due to the presence of the indole-like ring system. This flexibility plays a crucial role in its interactions with biological systems and its potential as a building block for more complex molecules. Computational studies have provided insights into the molecule's electronic structure, revealing its ability to engage in π–π interactions and hydrogen bonding, which are critical for its bioactivity.
The application of 6-Chloro-3-Iodo-1H-indazole extends beyond traditional chemical research into areas such as diagnostics and imaging. Its fluorescent properties have been explored for use in bioimaging applications, where it can serve as a probe for detecting specific biomolecules or cellular events. This dual functionality—combining therapeutic potential with diagnostic capabilities—underscores the versatility of this compound.
In conclusion, 6-Chloro-3-Iodo-1H-indazole (CAS No 503045-59-) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicine, materials science, and diagnostics.
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